molecular formula C17H13N5O2 B607843 2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One CAS No. 1628332-52-4

2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One

Katalognummer B607843
CAS-Nummer: 1628332-52-4
Molekulargewicht: 319.32
InChI-Schlüssel: ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

GSK467: has been identified as a potential therapeutic agent in cancer treatment due to its role as an inhibitor of the KDM5B enzyme . KDM5B, also known as JARID1B or PLU1 , is a histone demethylase found to be overexpressed in various malignancies, including breast, lung, skin, liver, and prostate cancer . The inhibition of KDM5B can lead to the suppression of cancer cell proliferation and could be a promising lead in anticancer research.

Epigenetic Regulation

The compound plays a significant role in epigenetic regulation by targeting the KDM5B enzyme, which is involved in histone demethylation . Histone modifications are crucial for the regulation of gene expression, and aberrations in these processes can contribute to the development of diseases, including cancer. GSK467’s ability to modulate these modifications makes it a valuable tool for studying epigenetic mechanisms.

Structural Biology

In structural biology, GSK467 has been used to study the binding modes and interactions with the KDM5B enzyme. The crystal structure of human JARID1B in complex with GSK467 has been resolved, providing insights into the enzyme’s active site and aiding in the design of more potent and selective inhibitors .

Drug Repurposing

GSK467 has shown potential in the repurposing of anti-viral agents for cancer therapy. Molecular docking studies have suggested that certain anti-viral agents, when combined with GSK467, could be repurposed to target the KDM5B enzyme in cancer cells .

Selective Inhibition Research

The compound is a selective inhibitor of KDM5B, with a Ki of 10 nM , and exhibits significant selectivity over other histone demethylases . This selectivity is crucial for minimizing off-target effects and for the development of targeted therapies.

Antiproliferative Effects

GSK467 has been associated with antiproliferative effects in myeloma cells. Although it has shown unique binding modes, its cellular potency in this context may require further optimization .

Molecular Docking Studies

GSK467 has been a subject of molecular docking studies to understand its interaction with viral proteins and its potential use in antiviral therapy. These studies are essential for exploring new therapeutic avenues and understanding the compound’s versatility .

Biochemical Assays

The compound’s inhibitory activity has been measured in biochemical assays, providing quantitative data on its potency and efficacy as a KDM5B inhibitor. This data is fundamental for the compound’s further development and application in various therapeutic areas .

Wirkmechanismus

Target of Action

GSK467, also known as 2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one, is a cell penetrant and selective inhibitor of KDM5B (JARID1B or PLU1) . KDM5B is a histone demethylase that plays a crucial role in regulating gene expression. It is involved in various biological processes, including cell proliferation and stem cell self-renewal and differentiation .

Mode of Action

GSK467 interacts with KDM5B by binding to its active site. It has a Ki value of 10 nM, indicating a high affinity for KDM5B . GSK467 shows an apparent 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other Jumonji family members . This selective inhibition of KDM5B alters the methylation status of histones, thereby affecting gene expression.

Biochemical Pathways

The primary biochemical pathway affected by GSK467 is the histone methylation pathway. By inhibiting KDM5B, GSK467 prevents the demethylation of histone H3 at lysine 4 (H3K4). This leads to an increase in the levels of tri-methylated H3K4 (H3K4me3), a mark associated with active transcription . The downstream effects of this alteration in histone methylation include changes in gene expression patterns, which can influence various cellular processes.

Pharmacokinetics

It is noted that gsk467 is a cell-penetrant compound , suggesting that it can cross cell membranes to reach its target

Result of Action

The inhibition of KDM5B by GSK467 leads to changes in gene expression, primarily due to the increased levels of H3K4me3. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, in multiple myeloma cells, GSK467 has been shown to have an antiproliferative effect .

Eigenschaften

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One

Q & A

Q1: How does GSK467 interact with its target protein, JARID1B?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with GSK467" [] strongly suggests that GSK467 directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that GSK467 likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between GSK467 and the amino acid residues of JARID1B.

Q2: What is the significance of studying GSK467 in the context of histone demethylase inhibitors?

A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss GSK467, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. GSK467, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying GSK467 in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.